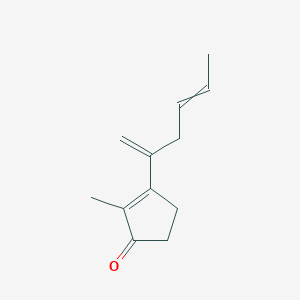![molecular formula C13H15BrN2 B14557169 2-Bromo-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazoline CAS No. 61938-93-0](/img/structure/B14557169.png)
2-Bromo-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazoline is a complex organic compound characterized by its unique structure, which includes multiple rings and a bromine atom
Preparation Methods
The synthesis of 2-Bromo-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazoline typically involves multiple steps, starting from simpler organic molecules. The synthetic route often includes the formation of the azepinoquinazoline core, followed by the introduction of the bromine atom. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound. Industrial production methods may involve optimization of these conditions to achieve higher yields and purity.
Chemical Reactions Analysis
2-Bromo-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazoline undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction under specific conditions, leading to the formation of different products.
Cyclization Reactions: The presence of multiple rings allows for potential cyclization reactions, which can modify the structure of the compound.
Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Bromo-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazoline has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Bromo-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazoline involves its interaction with specific molecular targets and pathways. The bromine atom and the azepinoquinazoline core play crucial roles in these interactions, affecting the compound’s biological activity and efficacy. Detailed studies are required to fully understand the molecular mechanisms and pathways involved.
Comparison with Similar Compounds
2-Bromo-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazoline can be compared with other similar compounds, such as:
1,3-Dichloro-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazoline: This compound has chlorine atoms instead of a bromine atom, which may affect its reactivity and applications.
2-Fluoro-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazoline: The presence of a fluorine atom can lead to different chemical and biological properties.
Properties
CAS No. |
61938-93-0 |
|---|---|
Molecular Formula |
C13H15BrN2 |
Molecular Weight |
279.18 g/mol |
IUPAC Name |
2-bromo-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazoline |
InChI |
InChI=1S/C13H15BrN2/c14-11-5-6-12-10(8-11)9-16-7-3-1-2-4-13(16)15-12/h5-6,8H,1-4,7,9H2 |
InChI Key |
WUEVBFLHAGMSOI-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=NC3=C(CN2CC1)C=C(C=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[8-(4-Fluorophenyl)-1,4-dioxaspiro[4.5]decan-8-yl]methanol](/img/structure/B14557087.png)

![16,18-Dimethyl-3,12-dithiabicyclo[12.3.1]octadeca-1(18),14,16-triene](/img/structure/B14557100.png)

![10-Methyl-7,13-dioxa-10-aza-6-silaspiro[5.7]tridecane](/img/structure/B14557116.png)

![(4E)-4-[(4-Methylphenyl)imino]-1-phenylbutane-1,3-dione](/img/structure/B14557126.png)
![4-[2-([1,1'-Biphenyl]-2-yl)-2-oxoethyl]benzene-1-carboximidamide](/img/structure/B14557139.png)



![(Bicyclo[4.1.0]hepta-1,3,5-trien-7-yl)(trimethyl)silane](/img/structure/B14557161.png)


